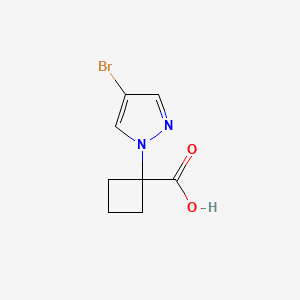
1-(4-bromo-1H-pyrazol-1-yl)cyclobutane-1-carboxylicacid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-bromo-1H-pyrazol-1-yl)cyclobutane-1-carboxylic acid is a chemical compound that features a pyrazole ring substituted with a bromine atom at the 4-position and a cyclobutane ring attached to a carboxylic acid group
Preparation Methods
One common method involves the radical addition followed by intramolecular cyclization to form the pyrazole skeleton under mild conditions . Industrial production methods may involve optimizing these reactions for higher yields and purity.
Chemical Reactions Analysis
1-(4-bromo-1H-pyrazol-1-yl)cyclobutane-1-carboxylic acid can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other groups using reagents like sodium thiolate or sodium selenolate.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different products.
Cyclization Reactions: The pyrazole ring can participate in cyclization reactions to form more complex heterocyclic structures.
Common reagents and conditions used in these reactions include palladium catalysts for substitution reactions and oxidizing agents for oxidation reactions. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-(4-bromo-1H-pyrazol-1-yl)cyclobutane-1-carboxylic acid has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.
Industry: It can be used in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of 1-(4-bromo-1H-pyrazol-1-yl)cyclobutane-1-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and the pyrazole ring play crucial roles in binding to these targets, leading to the modulation of biological pathways. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
1-(4-bromo-1H-pyrazol-1-yl)cyclobutane-1-carboxylic acid can be compared with other similar compounds, such as:
4-bromopyrazole: A simpler compound with a bromine atom on the pyrazole ring but without the cyclobutane and carboxylic acid groups.
1-(4-bromo-1H-pyrazol-1-yl)cyclopropane-1-carbonitrile: A compound with a similar structure but with a cyclopropane ring and a nitrile group instead of a cyclobutane ring and a carboxylic acid group.
The uniqueness of 1-(4-bromo-1H-pyrazol-1-yl)cyclobutane-1-carboxylic acid lies in its combination of the pyrazole ring, bromine atom, cyclobutane ring, and carboxylic acid group, which confer specific chemical and biological properties.
Properties
Molecular Formula |
C8H9BrN2O2 |
|---|---|
Molecular Weight |
245.07 g/mol |
IUPAC Name |
1-(4-bromopyrazol-1-yl)cyclobutane-1-carboxylic acid |
InChI |
InChI=1S/C8H9BrN2O2/c9-6-4-10-11(5-6)8(7(12)13)2-1-3-8/h4-5H,1-3H2,(H,12,13) |
InChI Key |
CCYVNFLEOCWRQO-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(C1)(C(=O)O)N2C=C(C=N2)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















